5-Fluoro-2-(methylsulphonyl)nitrobenzene
Overview
Description
5-Fluoro-2-(methylsulphonyl)nitrobenzene is a useful research compound. Its molecular formula is C7H6FNO4S and its molecular weight is 219.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Nucleophilic Reactions : 5-Fluoro-2-(methylsulphonyl)nitrobenzene demonstrates notable reactions in nucleophilic environments. Hogg and Robertson (1979) found that sulphenate anions, related to this compound, show ambident nucleophilicity, undergoing S-methylation with methyl iodide and predominantly O-methylation with methyl fluorosulphonate and dimethyl sulphate (Hogg & Robertson, 1979).
Synthesis of Derivatives : The synthesis of derivatives of this compound has been explored. Sweeney, McArdle, and Aldabbagh (2018) reported the synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, achieved by reacting commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid, a process potentially applicable to this compound (Sweeney et al., 2018).
Applications in Organic Chemistry
Role in Aromatic Nucleophilic Replacement Reactions : In a study by Hirst and Una (1971), the effects of electron-withdrawing substituents like methylsulphonyl groups in aromatic nucleophilic replacement reactions were measured. This research provides insight into the reactivity of this compound in similar reactions (Hirst & Una, 1971).
Intermediate in Pesticide Synthesis : Xiao-hua Du et al. (2005) used a related compound, 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, in synthesizing a key intermediate for the preparation of pesticides. This suggests potential applications of this compound in the synthesis of agricultural chemicals (Xiao-hua Du et al., 2005).
Analytical Chemistry and Molecular Structure Studies : Larsen and Nielsen (2014) used microwave spectroscopy to investigate the internal rotation potential and structure of several fluorine-substituted nitrobenzenes. Similar studies can be conducted with this compound to understand its structural and dynamic properties (Larsen & Nielsen, 2014).
Properties
IUPAC Name |
4-fluoro-1-methylsulfonyl-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c1-14(12,13)7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUCTHUYGZNUJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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